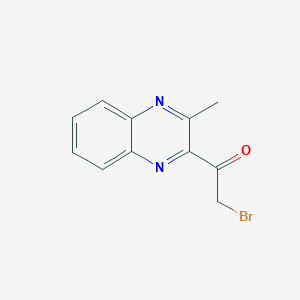

2-bromo-1-(3-methylquinoxalin-2-yl)ethanone

Description

2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone is an α-brominated ketone derivative with a quinoxaline moiety. Its molecular formula is C₁₁H₉BrN₂O, and it is synthesized via bromination of 1-(3-methylquinoxalin-2-yl)ethanone using reagents like N-bromosuccinimide . The quinoxaline core contributes to its electron-deficient aromatic system, while the bromine at the α-position enhances its reactivity as an alkylating agent in nucleophilic substitution reactions . This compound is pivotal in synthesizing heterocyclic derivatives, such as chalcone-substituted quinoxalines, which are explored for pharmaceutical and materials science applications .

Properties

IUPAC Name |

2-bromo-1-(3-methylquinoxalin-2-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPPWMEYERKALCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone typically involves the bromination of 1-(3-methylquinoxalin-2-yl)ethanone. One common method involves the reaction of 1-(3-methylquinoxalin-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Chemical Reactions Analysis

2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Scientific Research Applications

2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.

Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways . The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and physicochemical differences between 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone and related compounds:

Biological Activity

2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone, a derivative of quinoxaline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C11H9BrN2O

- Molecular Weight : 265.11 g/mol

- CAS Number : 5498-44-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This compound can modulate enzyme activities and receptor functions, leading to various biological effects:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by inhibiting enzymes crucial for microbial growth.

- Anticancer Properties : Research indicates that quinoxaline derivatives can induce apoptosis in cancer cells, with some studies reporting IC50 values in the low micromolar range against various cancer cell lines .

- Anti-inflammatory Effects : Quinoxaline derivatives have shown promise in reducing inflammation through the modulation of inflammatory pathways .

Comparative Studies

The biological activity of this compound can be compared with other quinoxaline derivatives. The following table summarizes the activity profiles of selected compounds:

| Compound Name | Structure | IC50 (µg/mL) | Activity Type |

|---|---|---|---|

| This compound | Structure | 1.9 (HCT116) | Anticancer |

| 2-Acetyl-3-methylquinoxaline | Structure | 3.23 (MCF7) | Anticancer |

| 3-Methyl-2-acetylquinoxaline | Structure | >100 (normal cells) | Non-cytotoxic |

Case Studies

Several studies have evaluated the biological activity of quinoxaline derivatives, including this compound:

- Anticancer Activity : A study reported that compounds derived from quinoxalines exhibited significant inhibitory effects on HCT116 and MCF7 cancer cell lines, with IC50 values indicating strong anticancer potential .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of quinoxaline derivatives against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics .

- Synthetic Pathways : Research on synthetic methods for quinoxaline derivatives has shown that modifications in the structure can lead to enhanced biological activities, suggesting that further exploration of structural variations could yield more potent compounds .

Q & A

Q. What are the standard synthetic protocols for preparing 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone?

The compound is typically synthesized via bromination of the parent ketone. For example, α-bromination of 1-(3-methylquinoxalin-2-yl)ethanone using bromine (Br₂) in chloroform (CHCl₃) under controlled conditions yields the target compound. Reaction optimization includes monitoring reaction time (e.g., 30 minutes for analogous substrates) and quenching with sodium bicarbonate to neutralize excess bromine . Purification via recrystallization (e.g., using diethyl ether) is recommended to achieve high purity (>85% yield in similar systems) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm substitution patterns. For instance, the disappearance of NH protons in triazole derivatives (analogous systems) and aromatic proton shifts (δ 6.92–7.94 ppm) indicate successful functionalization .

- X-ray crystallography : Resolves molecular geometry and packing. A single-crystal X-ray study (R factor = 0.054) validated the structure of a related bromoethanone derivative, confirming bond lengths (mean C–C = 0.009 Å) .

- Mass spectrometry : Validates molecular weight (e.g., via ESI-MS) .

Q. How should this compound be stored to ensure stability?

Store at -20°C under inert atmosphere (e.g., argon) to prevent degradation via hydrolysis or oxidation. Avoid exposure to moisture or light, as brominated ketones are prone to decomposition under ambient conditions .

Q. What safety precautions are necessary during handling?

Use gloves, goggles, and fume hoods due to acute toxicity (oral LD₅₀: 50–300 mg/kg in rodents) and severe eye irritation. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Sodium thiosulfate is recommended for decontaminating spills .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity in bromination?

Regioselectivity in α-bromination is influenced by solvent polarity (e.g., CHCl₃ vs. DMSO) and catalyst use. For quinoxaline derivatives, steric effects from the 3-methyl group may direct bromination to the ethanone carbon. Kinetic studies (e.g., varying Br₂ stoichiometry from 0.8–1.2 equivalents) and DFT calculations can predict reactive sites .

Q. What strategies resolve contradictions in reported synthetic yields?

Discrepancies (e.g., 70–90% yields in similar systems) arise from impurities in starting materials or quenching efficiency. Reproduce reactions with rigorous purification (e.g., column chromatography) and characterize intermediates via TLC/HPLC. Cross-validate yields with independent labs .

Q. How can computational models predict the compound’s reactivity in nucleophilic substitutions?

Tools like Reaxys or PISTACHIO databases simulate reaction pathways. For example, the bromine atom’s leaving-group ability (SN₂ mechanism) can be modeled using Hammett parameters (σ⁺ ≈ 0.91 for Br) and activation energies. Compare predictions with experimental kinetics (e.g., NaN₃ substitution rates in azide formation) .

Q. What intermolecular interactions dominate its crystal packing?

X-ray studies of analogous compounds reveal C–H···O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6 Å between quinoxaline rings). These interactions guide co-crystal design for enhanced solubility or stability .

Q. How is its biological activity assessed in antimicrobial studies?

Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Structure-activity relationships (SAR) are explored by modifying the quinoxaline core or bromine substituent. ADMETox profiling (e.g., hepatic microsome stability) is critical for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.